Metolachlor-d11

Environmental Analysis Pesticide Residue LC-MS/MS

Metolachlor-d11 is a deuterated analog of the pre-emergent chloroacetanilide herbicide metolachlor, designated as an analytical standard for use as an internal standard in isotope dilution mass spectrometry (IDMS). It is supplied as a neat, clear, colorless oil and is listed as a Drinking Water Contaminant Candidate List 3 (CCL compound by the U.S.

Molecular Formula C15H22ClNO2
Molecular Weight 294.86 g/mol
Cat. No. B15294531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetolachlor-d11
Molecular FormulaC15H22ClNO2
Molecular Weight294.86 g/mol
Structural Identifiers
SMILESCCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C
InChIInChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3/i1D3,2D3,5D2,6D,7D,8D
InChIKeyWVQBLGZPHOPPFO-ZPOKHESBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metolachlor-d11 Analytical Standard: Certified Isotopic Purity and Specifications


Metolachlor-d11 is a deuterated analog of the pre-emergent chloroacetanilide herbicide metolachlor, designated as an analytical standard for use as an internal standard in isotope dilution mass spectrometry (IDMS) . It is supplied as a neat, clear, colorless oil and is listed as a Drinking Water Contaminant Candidate List 3 (CCL 3) compound by the U.S. EPA, underscoring its regulatory relevance for environmental monitoring .

Why Generic Substitution of Metolachlor-d11 Fails: The Critical Role of High Isotopic Purity in Accurate Quantification


Substituting Metolachlor-d11 with an alternative, such as a non-deuterated metolachlor standard, a different deuterated analog (e.g., Metolachlor-d6), or a structural analog, is not analytically equivalent for quantitative applications. The high isotopic purity (≥98 atom % D) and specific molecular weight of Metolachlor-d11 (294.86) provide a unique mass shift relative to the native analyte (MW 283.8), enabling the precise correction of matrix effects and analyte loss during sample preparation—a capability that lower-purity or differently labeled standards cannot replicate . The defined isotopic enrichment ensures a stable, co-eluting internal standard that is essential for meeting the stringent accuracy and precision requirements of modern residue analysis [1].

Metolachlor-d11 Quantitative Evidence: Isotopic Purity, Matrix Effect Correction, and Method Performance


High Isotopic Enrichment (≥98 atom % D) Minimizes Cross-Talk and Enhances Signal-to-Noise

Metolachlor-d11 is certified with an isotopic purity of ≥98 atom % D, which is a critical specification for its use as an internal standard . In comparison, the unlabeled metolachlor analyte has a molecular weight of 283.8, while the Metolachlor-d11 internal standard has a molecular weight of 294.86 due to the substitution of eleven deuterium atoms for hydrogen . This mass difference is sufficient to prevent cross-talk between the internal standard and analyte channels in tandem mass spectrometry, a key advantage over other deuterated analogs like Metolachlor-d6 (MW 289.83) where the smaller mass shift may not be sufficient to avoid interference in all matrices.

Environmental Analysis Pesticide Residue LC-MS/MS

Certified High Chemical Purity (≥97.0% by HPLC) Ensures Reliable Calibration

The Supelco® PESTANAL® grade Metolachlor-d11 analytical standard is certified to have a chemical purity of ≥97.0% as determined by HPLC . This high purity specification is essential for the preparation of accurate calibration standards. In contrast, the unlabeled parent compound, metolachlor, is often used as a technical grade material or a reference standard with varying purities. The defined purity of the deuterated standard directly translates to lower uncertainty in the quantitative measurement of metolachlor residues, a critical factor when reporting data for regulatory submission.

Analytical Chemistry Method Validation HPLC

Superior Matrix Effect Correction in Complex Environmental Matrices

Isotope dilution mass spectrometry (IDMS) using Metolachlor-d11 as an internal standard is the reference method for correcting matrix effects and analyte loss during sample preparation. A foundational study by Huang (1989) demonstrated that using an isotopically labeled internal standard for metolachlor in water and soil analysis by GC/MS resulted in an accuracy greater than 80% and precision better than 4% at low ppb levels [1]. In contrast, methods relying on external calibration or non-labeled surrogates are known to be significantly more susceptible to signal suppression or enhancement, leading to biased results. While this study used a different isotopically labeled standard (15N,13C-alachlor), the principle of isotope dilution is directly applicable to Metolachlor-d11 and is the industry standard for achieving this level of performance.

Matrix Effect Recovery GC-MS

Regulatory Mandate and Environmental Persistence Drive Demand for Accurate Quantification

Metolachlor is a priority pollutant due to its widespread use and environmental persistence. It is on the U.S. EPA's Contaminant Candidate List 3 (CCL 3) for drinking water , and the European Union has established stringent Maximum Residue Levels (MRLs), for instance, setting the limit for metolachlor at 0.01 mg/kg for most fruits and vegetables [1]. These regulatory drivers necessitate the use of highly accurate and sensitive analytical methods. The use of Metolachlor-d11 as an internal standard in IDMS is the most robust approach to meet the low detection and quantification limits required to verify compliance with these standards. Alternative non-labeled standards do not provide the same level of traceable, matrix-corrected quantification.

Regulatory Science Environmental Fate EPA CCL 3

Metolachlor-d11: Key Application Scenarios for Environmental and Food Safety Testing


Accurate Quantification of Metolachlor in Drinking Water for EPA CCL 3 Compliance

This scenario leverages Metolachlor-d11's certified isotopic purity (≥98 atom % D) and high chemical purity (≥97.0% by HPLC) . The compound is used as an internal standard in LC-MS/MS or GC-MS/MS methods to correct for matrix effects and analyte loss during sample preparation. The resulting data, with accuracy >80% and precision <4% [1], is essential for monitoring programs mandated by the U.S. EPA's Contaminant Candidate List 3 (CCL 3) .

Method Validation for Metolachlor Residue Analysis in Food per EU MRLs

With EU MRLs for metolachlor set as low as 0.01 mg/kg [2], methods require high sensitivity and accuracy. Metolachlor-d11, as a PESTANAL® analytical standard, provides the necessary certified purity and isotopic labeling to validate methods using the QuEChERS approach followed by LC-MS/MS. Its use in IDMS ensures that quantification results are corrected for matrix effects, meeting the stringent method validation requirements of SANTE/11312/2021.

Environmental Fate Studies on Metolachlor in Soil and Water Systems

Researchers studying the persistence, degradation, and mobility of metolachlor in soil and water require precise quantification of the parent compound and its metabolites [3]. Metolachlor-d11 is the ideal internal standard for this purpose, as it corrects for the variability introduced by complex environmental matrices, extraction efficiencies, and instrument drift, enabling the generation of robust, reproducible data on half-lives and degradation pathways.

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